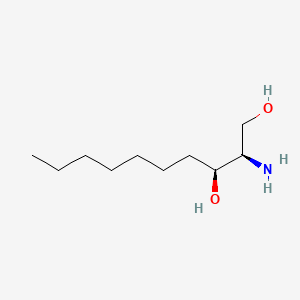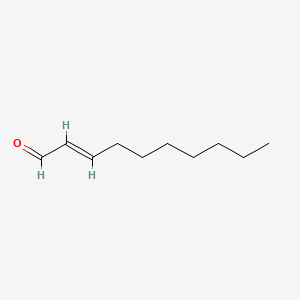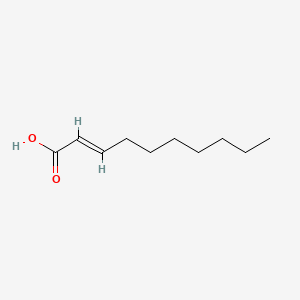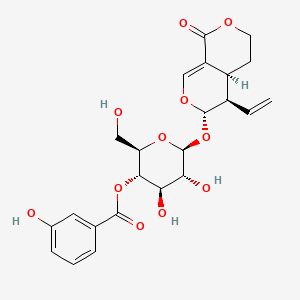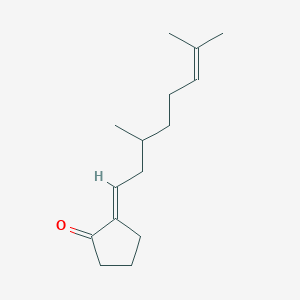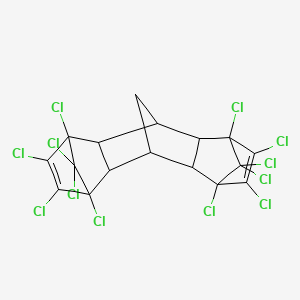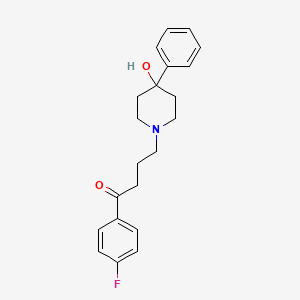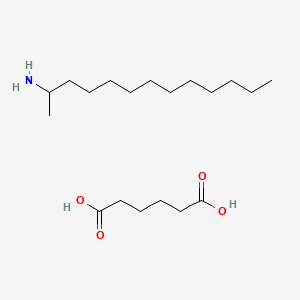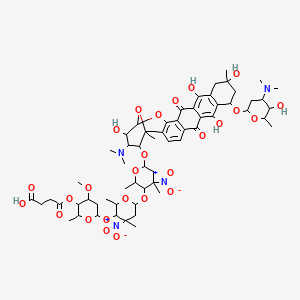
Dehydrocostus lactone
Descripción general
Descripción
Dehydrocostus lactone (DHE) is a sesquiterpene lactone extracted from Saussurea lappa and Aucklandia lappa . It possesses antifungal and antimycobacterial activity and exhibits a cytotoxic effect against HepG2, OVCAR-3, and HeLa cell lines .
Synthesis Analysis
An efficient total synthesis of the sesquiterpene lactone Dehydrocostus lactone has been reported. The approach involved a domino enediyne metathesis extended by a domino dienyne metathesis strategy to give access to suitably functionalized hydroazulene cores . In another study, new 13-amino derivatives of Dehydrocostus lactone were synthesized through Michael addition reactions .Molecular Structure Analysis
Dehydrocostus lactone has a molecular formula of C15H18O2, an average mass of 230.302 Da, and a monoisotopic mass of 230.130676 Da .Physical And Chemical Properties Analysis
Dehydrocostus lactone is a white to off-white powder . It has a solubility of ≥20 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Dehydrocostus lactone (DHE) has been shown to have significant inhibitory effects on multiple cancer cells . For instance, it has been found to display greatly enhanced selective toxicity against breast cancer cells . It inhibits cell proliferation not only in early-stage breast cancer MCF-7 but also in more advanced stage MDA-MB-231 cancer cells, without significant effect on H184B5F5/M10 normal mammary epithelial cells .
Anti-Inflammatory Activity
DHE, a natural sesquiterpene lactone present in many medicinal plants such as Saussurea lappa and Laurus nobilis, has been reported to possess promising anti-inflammatory activities .
Metabolic Network Analysis
An advanced strategy based on ultra-high-performance liquid chromatography–quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC–Q-Orbitrap HRMS) was integrated to comprehensively explore the metabolic fate of DHE in rats .
Antibacterial Activity
DHE is among the representative ingredients of traditional Chinese medicine (TCM), with excellent antibacterial activities .
Gastric Cancer Treatment
Network pharmacology predicted the anti-gastric cancer mechanism of DHE, and the prediction was verified by in-vitro experiments .
Breast Cancer Treatment
13-amino derivatives of DHE were synthesized and screened against three different breast cancer cell lines, namely hormone receptor positive breast cancer (MCF-7), triple-negative breast cancer (HCC70), and non-tumorigenic mammary epithelial (MCF-12A) cell lines .
Mecanismo De Acción
Target of Action
Dehydrocostus lactone (DHE) is a natural sesquiterpene lactone that has been found to primarily target protein kinases . These kinases play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
DHE interacts with its targets, the protein kinases, by binding to them . This interaction results in changes in the kinases’ activities, leading to alterations in the cellular processes they regulate . For instance, DHE has been found to inhibit the activation of p38 MAPK and NF-κB in macrophages .
Biochemical Pathways
DHE affects several biochemical pathways. It has been found to suppress the PI3K/protein kinase B (Akt) signaling pathway, which plays a key role in cell survival and growth . Additionally, DHE inhibits the extracellular signal-regulated kinases (ERK)/MAPK signaling pathway, which is involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, DHE and its derivatives have shown promising predictions . These properties are crucial in evaluating the drug-likeness of a compound, which could potentially be developed into drug candidates .
Result of Action
The action of DHE results in various molecular and cellular effects. For instance, it has been found to reduce lipid accumulation and lipogenesis factor protein levels in hepatocytes . It also decreases gluconeogenesis marker expression and recovers insulin resistance in these cells . Furthermore, DHE promotes glucose uptake and reduces the levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress factors in hepatocytes .
Action Environment
The action, efficacy, and stability of DHE can be influenced by environmental factors. For example, macrophages, which play diverse roles in the inflammatory response, can switch phenotypes depending on the microenvironment . This plasticity can influence the action of DHE, as it has been found to promote macrophage polarization to an anti-inflammatory M2 phenotype .
Safety and Hazards
Direcciones Futuras
The biological activities of Dehydrocostus lactone and its analogues are suggested to be mediated by the lactone ring and α, β -methylene- γ -lactone . Future research could focus on the structure-activity relationship of 13-amino derivatives of Dehydrocostus lactone . The derivatives display greatly improved selectivity for breast cancer over non-tumorigenic mammary epithelial cells . The compounds further showed promising predicted adsorption, distribution, metabolisms and excretion (ADME) properties .
Propiedades
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891554 | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477-43-0 | |
| Record name | (-)-Dehydrocostus lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocostus lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrocostus lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROCOSTUS LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TRF5K040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Dehydrocostus lactone?
A1: Dehydrocostus lactone has been shown to interact with several molecular targets, including:
- Bcr/Abl tyrosine kinase: This interaction inhibits downstream signaling pathways like JAK/STAT, impacting cell proliferation, apoptosis, and differentiation in chronic myeloid leukemia cells. [, ]
- NF-κB: Dehydrocostus lactone can suppress the NF-κB pathway, reducing the expression of pro-inflammatory mediators like COX-2 and inflammatory cytokines. [, ]
- PI3K/Akt: This pathway, often dysregulated in cancer, is inhibited by Dehydrocostus lactone, contributing to its anti-cancer effects. [, ]
- Mitochondria: Dehydrocostus lactone can induce apoptosis by disrupting mitochondrial membrane potential. [, ]
Q2: How does Dehydrocostus lactone affect the cell cycle?
A2: Dehydrocostus lactone can induce cell cycle arrest primarily at the S and G2/M phases by:
- Modulating cell cycle regulators: It suppresses the expression of cyclins (A, B1, E) and cyclin-dependent kinases (CDK1, CDK2), while increasing the expression of the cyclin-dependent kinase inhibitor p21. [, ]
- Disrupting DNA synthesis: This effect contributes to the accumulation of cells in the S phase. []
Q3: What is the role of Dehydrocostus lactone in inducing apoptosis?
A3: Dehydrocostus lactone promotes apoptosis through multiple mechanisms:
- Intrinsic pathway activation: It increases reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential, and modulates Bcl-2 family proteins (increasing Bax and decreasing Bcl-2 and Bcl-xL), leading to caspase activation. [, ]
- Extrinsic pathway activation: Dehydrocostus lactone can activate caspase-8, suggesting its involvement in the extrinsic apoptotic pathway. []
Q4: How does Dehydrocostus lactone impact macrophage activity in endometriosis?
A4: Research indicates that Dehydrocostus lactone inhibits the alternative activation of macrophages associated with endometriosis. It reduces the expression of M2 markers (CD206, Trem-2) and decreases the production of pro-inflammatory cytokines (IL-10), VEGF, and MMPs (MMP-2/-9). []
Q5: What is the molecular formula and weight of Dehydrocostus lactone?
A5: Dehydrocostus lactone has the molecular formula C15H18O2 and a molecular weight of 230.30 g/mol.
Q6: What are the key spectroscopic features of Dehydrocostus lactone?
A6: Spectroscopic data, including IR, 1H NMR, 13C NMR, COSY, NOESY, HMQC, and HMBC, have been extensively used to determine the structure and relative configuration of Dehydrocostus lactone and its derivatives. [, ]
Q7: How do structural modifications of Dehydrocostus lactone affect its activity?
A7: Studies exploring Dehydrocostus lactone derivatives have shown that modifications to the lactone ring and the α,β-methylene-γ-lactone moiety can significantly influence its biological activity. [, ]
- 13-amino derivatives: These derivatives have shown enhanced selectivity for breast cancer cells over non-tumorigenic cells. []
- Epoxidation: Epoxidation of Dehydrocostus lactone can significantly reduce its antimycobacterial activity. []
Q8: What analytical techniques are commonly used to quantify Dehydrocostus lactone?
A8: Various analytical methods have been developed for the quantification of Dehydrocostus lactone:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV) or diode-array detection (HPLC-DAD), is widely used to quantify Dehydrocostus lactone in plant extracts and formulations. [, , , , ]
- Thin Layer Chromatography (TLC): TLC coupled with densitometry is a simple and cost-effective method for qualitative and quantitative analysis. []
- Gas Chromatography (GC): GC coupled with flame ionization detection (GC-FID) can be used for the simultaneous determination of Dehydrocostus lactone and other volatile compounds. []
- Near-Infrared Spectroscopy (NIRS): This rapid and non-destructive technique shows potential for quantifying Dehydrocostus lactone in plant material. []
Q9: What in vitro models have been used to study the biological activity of Dehydrocostus lactone?
A9: Numerous cell-based assays have been employed to evaluate the effects of Dehydrocostus lactone:
- Cancer cell lines: Human leukemia cells (K562), endometriotic cells (12Z), gastrinoma cells (BON-1), soft tissue sarcoma cells, and glioblastoma cells have been used to investigate its anti-cancer mechanisms. [, , , , , ]
- Macrophage cell lines: RAW 264.7 cells are commonly used to study the anti-inflammatory effects of Dehydrocostus lactone in the context of LPS-induced inflammation. [, ]
- Keratinocytes: HaCaT cells are utilized to evaluate the potential of Dehydrocostus lactone for treating inflammatory skin disorders. []
Q10: What in vivo models have been used to evaluate the therapeutic potential of Dehydrocostus lactone?
A10: Several animal models have been utilized to assess the in vivo efficacy of Dehydrocostus lactone:
- Xenograft models: Subcutaneous implantation of human tumor cells into immunodeficient mice has been used to evaluate the anti-tumor effects of Dehydrocostus lactone. [, ]
- Osteoporosis and periodontitis models: Inflammation-induced and ovariectomy-induced osteolytic mouse models help assess the therapeutic potential of Dehydrocostus lactone for bone diseases. []
- Diabetic models: Alloxan-induced diabetic rats have been used to investigate the hypoglycemic effects of Dehydrocostus lactone and its potential in treating diabetes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



